molecular formula C12H18ClNO B6248745 rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans CAS No. 2742890-94-2

rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans

Cat. No. B6248745
CAS RN: 2742890-94-2
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans (also referred to as rac-MPCP-HCl) is a chiral molecule that is commonly used in scientific research as a tool to study the molecular mechanisms of a wide variety of biological and biochemical processes. It is a synthetic molecule that has been developed to mimic the structure of naturally occurring molecules, such as neurotransmitters, hormones, and other bioactive compounds. Rac-MPCP-HCl has been studied extensively in the laboratory and has been shown to have a wide range of biological and biochemical effects.

Mechanism of Action

The mechanism of action of rac-MPCP-HCl is not well understood. However, it is believed to act as an agonist of several neurotransmitter and hormone receptors. Specifically, it has been shown to act as an agonist of the dopamine D2 receptor and the muscarinic acetylcholine receptor. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of several neurotransmitters.
Biochemical and Physiological Effects
Rac-MPCP-HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been shown to affect the activity of several hormones, including corticotropin-releasing hormone, adrenocorticotropic hormone, and thyroid-stimulating hormone. Furthermore, it has been shown to modulate the activity of several enzymes, including monoamine oxidase, acetylcholinesterase, and catechol-O-methyltransferase.

Advantages and Limitations for Lab Experiments

Rac-MPCP-HCl has several advantages for use in laboratory experiments. It is a synthetic molecule that is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has low bioavailability, which makes it safe to use in laboratory experiments. However, it is important to note that rac-MPCP-HCl has a relatively low affinity for its target receptors, which can limit its efficacy in some experiments. Additionally, it is not selective for its target receptors, which can lead to unwanted side effects in some experiments.

Future Directions

There are several potential future directions for research involving rac-MPCP-HCl. One potential direction is to investigate the effects of rac-MPCP-HCl on other receptors, such as the serotonin 5-HT2A receptor and the opioid receptor. Additionally, further research could be conducted to investigate the effects of rac-MPCP-HCl on enzymes involved in the metabolism of neurotransmitters and hormones. Another potential direction is to investigate the potential therapeutic applications of rac-MPCP-HCl, such as its potential use as a novel antidepressant or anxiolytic drug. Finally, further research could be conducted to investigate the potential adverse effects of rac-MPCP-HCl, such as its potential to cause tolerance and dependence.

Synthesis Methods

Rac-MPCP-HCl is synthesized via a multi-step organic synthesis process. The starting material is the chiral molecule 1-(2-methylamino)-2-phenylcyclopentan-1-ol, which is reacted with a chlorinating agent such as thionyl chloride to form the racemic mixture of 1R,2R-2-(methylamino)-1-phenylcyclopentan-1-ol dichloride. This dichloride is then reacted with a base, such as sodium hydroxide, to form the rac-MPCP-HCl.

Scientific Research Applications

Rac-MPCP-HCl is used in scientific research to study the molecular mechanisms of a wide variety of biological and biochemical processes. It has been used in a variety of studies to investigate the role of neurotransmitters, hormones, and other bioactive compounds in the regulation of various physiological processes. Rac-MPCP-HCl has also been used as an inhibitor of enzymes involved in the synthesis of neurotransmitters and hormones. Additionally, it has been used as a tool to study the effects of drugs on the central nervous system and to investigate the molecular basis of drug action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "Phenylcyclopentanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Phenylcyclopentanone is reacted with methylamine in the presence of sodium borohydride to form rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt of the alcohol.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to form the trans isomer of the hydrochloride salt.", "Step 4: The final product is obtained by recrystallization of the trans hydrochloride salt from ethanol." ] }

CAS RN

2742890-94-2

Product Name

rac-(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol hydrochloride, trans

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.